molecular formula C2H4N6O B13705703 5-amino-1H-tetrazole-1-carboxamide

5-amino-1H-tetrazole-1-carboxamide

Cat. No.: B13705703
M. Wt: 128.09 g/mol
InChI Key: DMYMILXGBODDII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-tetrazole-1-carboxamide typically involves the reaction of secondary arylcyanamides with sodium azide in the presence of a catalyst . This method yields high purity and good yields of the desired product. Another common approach is the diazotization of amidrazones, which are prepared from imidates and hydrazine . The reaction conditions often include mild temperatures and the use of glacial acetic acid as a solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and yield of the production process . These methods are environmentally friendly and cost-effective, making them suitable for industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-amino-1H-tetrazole-1-carboxamide include other tetrazole derivatives such as 5-substituted 1H-tetrazoles, 1-substituted 1H-tetrazole-5-thiol, and 5-(ethylsulfanyl)-1H-tetrazole . These compounds share the tetrazole ring structure and exhibit similar chemical and biological properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups. Additionally, its high nitrogen content and stability make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C2H4N6O

Molecular Weight

128.09 g/mol

IUPAC Name

5-aminotetrazole-1-carboxamide

InChI

InChI=1S/C2H4N6O/c3-1-5-6-7-8(1)2(4)9/h(H2,4,9)(H2,3,5,7)

InChI Key

DMYMILXGBODDII-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=NN1C(=O)N)N

Origin of Product

United States

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